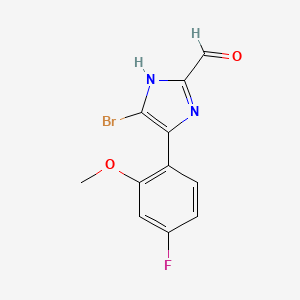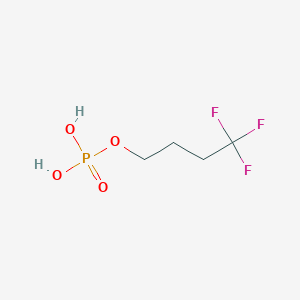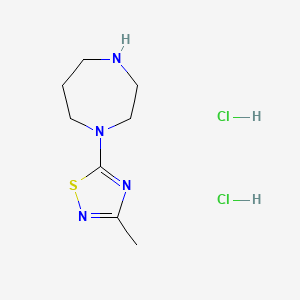
4-Bromo-7-(methylsulfonyl)-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-(methylsulfonyl)-1-indanone is a chemical compound that belongs to the indanone family It is characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position of the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(methylsulfonyl)-1-indanone typically involves multiple steps. One common method starts with the bromination of 1-indanone to introduce the bromine atom at the 4-position. This is followed by the introduction of the methylsulfonyl group at the 7-position through a sulfonylation reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-(methylsulfonyl)-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-Bromo-7-(methylsulfonyl)-1-indanol.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-7-(methylsulfonyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It finds applications in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-(methylsulfonyl)-1-indanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methylsulfonyl groups play crucial roles in binding to the target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-methylisatin: Another brominated compound with a similar structure but different functional groups.
2-Bromo-4-chlorobenzaldehyde: A benzaldehyde derivative with bromine and chlorine substituents.
4-Bromomethyl-7-methoxycoumarin: A coumarin derivative with bromine and methoxy groups.
Uniqueness
4-Bromo-7-(methylsulfonyl)-1-indanone is unique due to the specific combination of bromine and methylsulfonyl groups on the indanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrO3S |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
4-bromo-7-methylsulfonyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
Clave InChI |
MUQIKENDSORLHK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=C(C=C1)Br)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)



![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)


![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)


